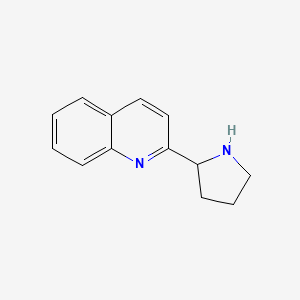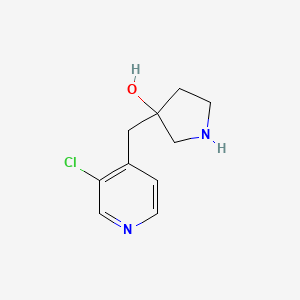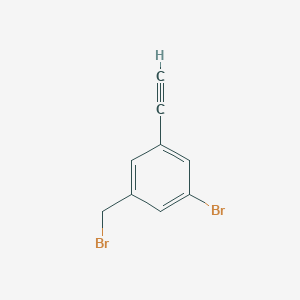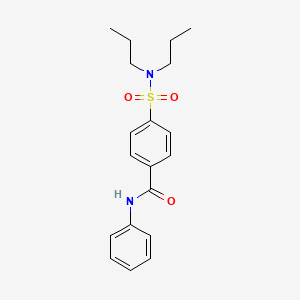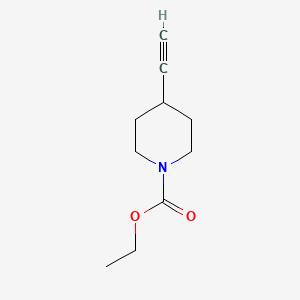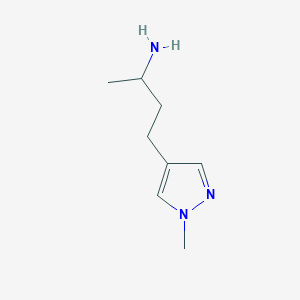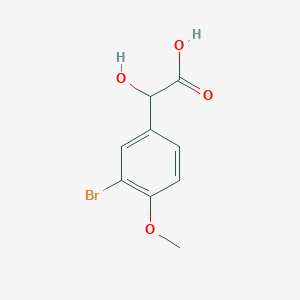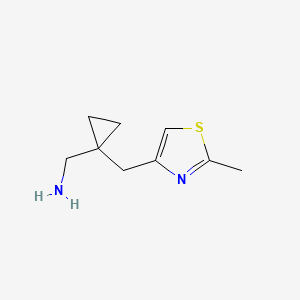
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further linked to a 2-methylthiazolyl group. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-methylthiazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the cyclopropyl group.
Substitution: Substituted thiazole or cyclopropyl derivatives.
Applications De Recherche Scientifique
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The cyclopropyl group may enhance the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylthiazol-4-yl)methanamine: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.
Cyclopropylmethanamine: Does not contain the thiazole ring, leading to different reactivity and applications.
Uniqueness
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H14N2S |
|---|---|
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H14N2S/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6,10H2,1H3 |
Clé InChI |
IACYFYGJJNZUKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CC2(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
